molecular formula C14H23F2NO4 B1377584 1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate CAS No. 1334416-35-1

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

Cat. No. B1377584
M. Wt: 307.33 g/mol
InChI Key: XCKXLFSCXBEANV-UHFFFAOYSA-N
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Description

“1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H23F2NO4 . It has a molecular weight of 307.33 . The CAS number for this compound is 1334416-35-1 .


Molecular Structure Analysis

The molecular structure of “1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring is substituted with various functional groups including a tert-butyl group, an ethyl group, two fluorine atoms, and two carboxylate ester groups .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 333.5±42.0 °C and a predicted density of 1.15±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be -6.26±0.60 .

Scientific Research Applications

Synthesis and Characterization

1-tert-butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate is a compound that can be synthesized from starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate. This process involves the use of ethyl cyanomalonate and sulfur, leading to the formation of Schiff base compounds through coupling with aromatic aldehydes. The crystal and molecular structure of these compounds can be characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding in certain derivatives, which is significant for understanding their chemical behavior and potential applications in scientific research (Çolak, Karayel, Buldurun, & Turan, 2021).

Intermediate in Synthesis of Novel Compounds

This chemical is an important intermediate in the synthesis of various novel compounds, including protein tyrosine kinase Jak3 inhibitors, which have significant therapeutic potential. An efficient approach for its synthesis has been described, highlighting its role in facilitating the development of compounds with potential pharmacological applications (Chen Xin-zhi, 2011).

Development of Chiral Compounds

The compound serves as a precursor in the synthesis of chiral compounds, contributing to the development of asymmetric synthesis methods. These methods allow for the creation of compounds with specific stereochemical configurations, which is crucial in the development of drugs with targeted biological activities (Ellman, Owens, & Tang, 2002).

Novel Synthetic Methodologies

Research has also focused on novel synthetic methodologies involving this compound, such as the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This process involves regioselective ring-opening and serves as a new scaffold for the preparation of substituted piperidines, demonstrating the versatility of this compound in synthetic chemistry (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause certain hazards. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2NO4/c1-6-20-10(18)13(5)7-8-17(9-14(13,15)16)11(19)21-12(2,3)4/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKXLFSCXBEANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl 4-Ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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